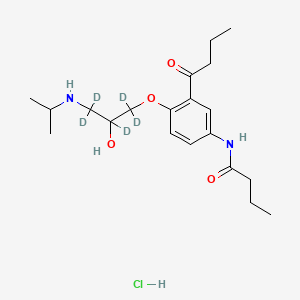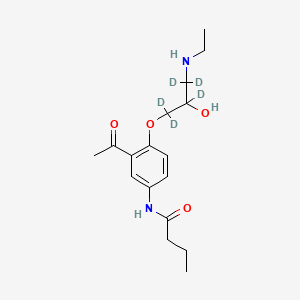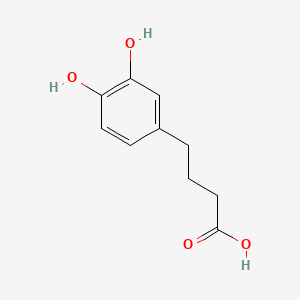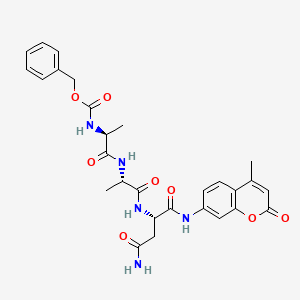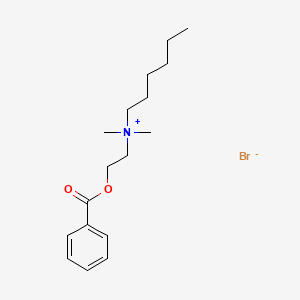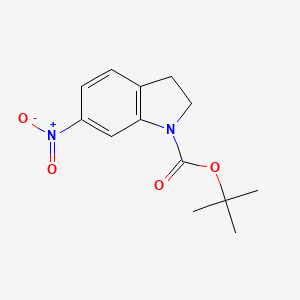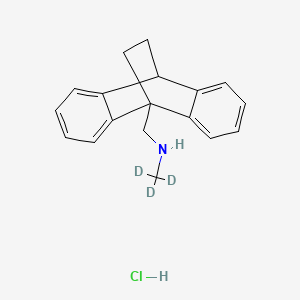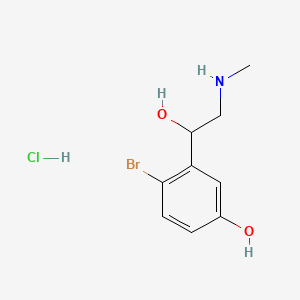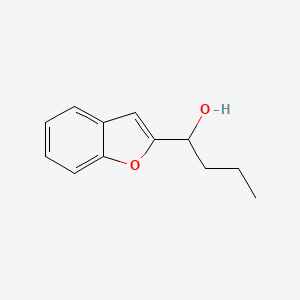
1-(1-Benzofuran-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Benzofuran-2-yl)butan-1-ol” is a chemical compound with the molecular formula C12H14O2 . It is also known as a type of chemical entity .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “1-(1-Benzofuran-2-yl)butan-1-ol” consists of a benzofuran ring attached to a butan-1-ol group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Studies have demonstrated the utilization of benzofuran derivatives in the synthesis of complex organic compounds. For instance, photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of benzofuran derivatives have shown high regio- and diastereoselectivity, providing access to spirooxetane products. These reactions underscore the versatility of benzofuran derivatives in constructing cyclic compounds with potential applications in pharmaceuticals and materials science (Zhang et al., 2002).
Biotransformation and Green Chemistry
Benzofuran derivatives have been employed in biotransformation processes utilizing microorganisms, demonstrating the synthesis of secondary alcohols with excellent enantiomeric purity. This approach highlights the potential of benzofuran derivatives in eco-friendly and sustainable chemical synthesis, offering alternatives to traditional organocatalysis (Kołodziejska et al., 2019).
Photochromism and Material Science
Research on benzofuran-containing diarylethene derivatives has explored their photochromic performance, revealing their potential in developing light-responsive materials. Such compounds exhibit photochromic reactivity even in solid states, suggesting applications in optical storage, photoswitching devices, and smart materials (Yamaguchi & Irie, 2005).
Antifungal and Anticancer Activity
Compounds derived from benzofuran have shown significant biological activities. For instance, neolignans from the traditional Chinese medicine Daphniphyllum macropodum exhibited antiproliferative activity against lung cancer cell lines, suggesting the potential of benzofuran derivatives in developing new anticancer agents (Ma et al., 2017).
Synthesis of Natural Products
Benzofuran derivatives have facilitated the synthesis of natural products, demonstrating their role in constructing complex molecular architectures found in nature. This includes the synthesis of calebertin and related compounds from the genus Calea, showcasing the utility of benzofuran derivatives in natural product synthesis (Cruz & Tamariz, 2005).
Direcciones Futuras
Benzofuran and its derivatives, including “1-(1-Benzofuran-2-yl)butan-1-ol”, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds, especially in the search for efficient antimicrobial candidates . Future research will likely continue to explore the therapeutic potential of these compounds .
Propiedades
IUPAC Name |
1-(1-benzofuran-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10,13H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFSQTYZAKMAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720543 |
Source


|
| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-2-yl)butan-1-ol | |
CAS RN |
1342520-64-2 |
Source


|
| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)
![Ethanone, 1-[2-(1-butenyl)-3-cyclopenten-1-yl]-, [1R-[1alpha,2alpha(Z)]]- (9CI)](/img/no-structure.png)
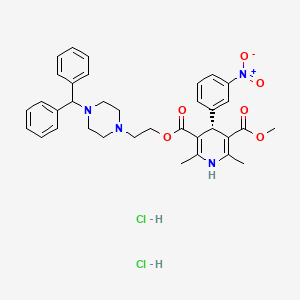
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
